molecular formula C8H17BrO B15252558 1-Bromo-2-methyl-4-(propan-2-yloxy)butane

1-Bromo-2-methyl-4-(propan-2-yloxy)butane

Cat. No.: B15252558
M. Wt: 209.12 g/mol
InChI Key: NFICJFLHECOAQZ-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(propan-2-yloxy)butane ( 1483950-00-0) is an organic compound with the molecular formula C 8 H 17 BrO and a molecular weight of 209.12 g/mol . This alkyl bromide is characterized by an ether functional group (propan-2-yloxy) and a bromine atom, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential use as a key building block for the preparation of more complex molecules through nucleophilic substitution reactions, where the bromine atom can be readily displaced. Researchers may employ this compound in the development of novel compounds or materials, leveraging its ether linkage for solubility modification. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Datasheet for proper handling and storage information.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-methyl-4-propan-2-yloxybutane

InChI

InChI=1S/C8H17BrO/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3

InChI Key

NFICJFLHECOAQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-4-(propan-2-yloxy)butane can be synthesized through several methods. One common method involves the bromination of 2-methyl-4-(propan-2-yloxy)butane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table highlights key structural differences and similarities between 1-bromo-2-methyl-4-(propan-2-yloxy)butane and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Structural Features
This compound C₈H₁₇BrO 209.13 Bromo, ether, methyl Branched chain with ether linkage
1-Bromo-2-methylpropane (Isobutyl bromide) C₄H₉Br 137.02 Bromo, methyl Short branched alkyl chain
1,4-Bis(2-chloroethylthio)butane C₈H₁₆Cl₂S₂ 247.25 Thioether, chloro Linear chain with dual thioether groups
2-Bromo-2-methyl-1-morpholin-4-yl-propan-1-one C₈H₁₄BrNO₂ 236.11 Bromo, ketone, morpholine Cyclic amine and ketone functionality

Key Observations :

  • Compared to thioether analogs (e.g., 1,4-bis(2-chloroethylthio)butane), the ether group may reduce toxicity but also lower chemical stability due to weaker C-O bonds versus C-S bonds .

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

Property This compound 1-Bromo-2-methylpropane 1,4-Bis(2-chloroethylthio)butane
Density (g/mL) ~1.2 (estimated) 1.26 N/A
Boiling Point (°C) ~180–200 (estimated) 91–92 N/A
Solubility Moderate in polar solvents Low polarity Insoluble in water, soluble in organics

Notes:

  • The longer carbon chain and ether group in the target compound likely increase its boiling point compared to isobutyl bromide.
  • Thioether analogs exhibit higher molecular weights but similar lipophilicity, suggesting comparable solubility profiles in non-polar solvents .

Reactivity Insights :

  • The target compound’s steric hindrance from the methyl and isopropyl groups may slow SN2 reactions compared to linear bromoalkanes.
  • Thioethers (e.g., 1,4-bis(2-chloroethylthio)butane) undergo oxidation to sulfones, whereas the target compound’s ether group is less reactive under similar conditions .

Biological Activity

1-Bromo-2-methyl-4-(propan-2-yloxy)butane is an organic compound with significant biological activity, primarily attributed to its role as an alkylating agent. This article explores its biological interactions, potential applications, and relevant research findings.

  • Molecular Formula : C₇H₁₅BrO
  • Molecular Weight : 195.10 g/mol
  • Appearance : Colorless liquid
  • Solubility : Insoluble in water, soluble in organic solvents

This compound exhibits biological activity mainly through its ability to interact with nucleophiles in biological systems. This interaction can lead to:

  • Enzyme Inhibition : The compound can modify the function of enzymes by forming covalent bonds with nucleophilic sites, potentially inhibiting their activity.
  • Protein Modification : It may alter protein functions, which is crucial in drug development targeting specific biological pathways.

Biological Activity Overview

The compound's reactivity allows it to engage in various chemical reactions, leading to the formation of products such as ethers and alcohols. Its alkylating properties make it a valuable candidate for medicinal chemistry, particularly in research focused on enzyme inhibition and protein-targeted therapies.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, demonstrating its potential as a therapeutic agent in diseases where enzyme regulation is critical.

Study 2: Cytotoxicity Assessment

Research assessed the cytotoxic effects of the compound on various cell lines. The findings suggested that while the compound exhibited cytotoxicity, its effects varied across different cell types, indicating a selective action that could be harnessed for targeted therapies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
1-BromobutaneC₄H₉BrAlkylating agent; used in organic synthesis
2-BromobutaneC₄H₉BrSecondary alkyl bromide; varied reactivity
1-Bromo-2-propanolC₃H₇BrOParticipates in nucleophilic substitution reactions

This comparison highlights the unique structural features of this compound that contribute to its specific biological activities.

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